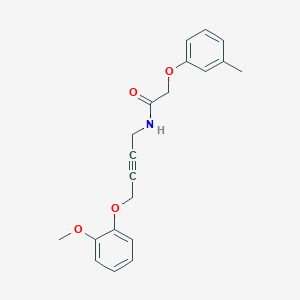

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of this compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used for this purpose .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry or determined experimentally .Aplicaciones Científicas De Investigación

Optoelectronic Applications

The compound’s structural characteristics suggest potential use in optoelectronics . Its supramolecular layer and hexagonal arrangement of indium atoms are conducive to photovoltaic applications . The Density Functional Theory (DFT) analysis confirms it as a direct bandgap semiconductor with a bandgap conducive to optoelectronic functions .

Photovoltaic Device Efficiency

The optical properties, such as the refractive index and absorption coefficient , indicate low absorption in the visible spectrum, which is desirable for photovoltaic devices . The compound’s ability to facilitate electronic transitions within the visible range can be harnessed to improve the efficiency of solar cells .

Thermal Stability for Electronics

The thermal stability of the compound makes it suitable for use in environments where high temperatures are common, such as in certain electronic devices . The morphology of the crystal, important for the growth of electronic components, has been well-characterized, which aids in the design of thermally stable components .

Coordination Chemistry

The compound’s coordination properties make it a candidate for exploration within coordination chemistry . Its ability to form complexes with indium, which has larger ionic radii, opens up possibilities for creating new materials with unique properties .

Lewis Acid Applications

As a Lewis acid , the compound can tolerate various functional groups, making it useful for organic transformations . This property can be exploited in synthetic chemistry to accelerate reaction rates and increase the yield of desired products .

Photosensitizer Lifetime Enhancement

The compound’s effect on the rate of intersystem crossing from the excited singlet state to the triplet state can result in a substantial increase in the lifetime of photosensitizers . This application is particularly relevant in the field of photochemistry .

Each of these applications demonstrates the versatility of the compound in various scientific fields. The detailed characterization and analysis of its properties provide a strong foundation for further research and development in these areas.

Antibacterial Activity in Polymer Synthesis

The compound’s derivatives have been utilized in the synthesis of random copolymers, which exhibit significant antibacterial activity . These copolymers, such as those combining 2-hydroxyethyl methacrylate (HEMA) and diethyl amino ethyl methacrylate (DEAEM), are synthesized through photoinitiation and have potential applications in medical devices and coatings .

Thermodynamic Property Evaluation

The compound’s related structures have been critically evaluated for their thermodynamic properties . This data is essential for understanding the compound’s behavior under various conditions and can be applied in the design of processes in chemical engineering, where precise control of thermal properties is crucial .

Propiedades

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCSLJDGLQTCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2449311.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)